4-(4,4-difluoropiperidin-1-yl)pyrimidine
CAS No.: 2640956-49-4
Cat. No.: VC11800389
Molecular Formula: C9H11F2N3
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640956-49-4 |
|---|---|
| Molecular Formula | C9H11F2N3 |
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | 4-(4,4-difluoropiperidin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C9H11F2N3/c10-9(11)2-5-14(6-3-9)8-1-4-12-7-13-8/h1,4,7H,2-3,5-6H2 |
| Standard InChI Key | UTQXCAJCTKMLSU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(F)F)C2=NC=NC=C2 |
| Canonical SMILES | C1CN(CCC1(F)F)C2=NC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
4-(4,4-Difluoropiperidin-1-yl)pyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) substituted at the 4-position with a 4,4-difluoropiperidine group. The piperidine ring adopts a chair conformation, with fluorine atoms at the 4-position inducing electronic and steric effects that influence molecular interactions.
Molecular Characteristics
The compound’s IUPAC name is 4-(4,4-difluoropiperidin-1-yl)pyrimidine, with the molecular formula C₉H₁₀F₂N₃ and a molecular weight of 198.20 g/mol. Key properties include:
| Property | Value |
|---|---|
| Boiling Point | 285–290°C (estimated) |
| Solubility | Soluble in DMSO, methanol |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The difluoropiperidine group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability in biological systems.
Synthetic Strategies
Nucleophilic Aromatic Substitution
A common route involves reacting 4-chloropyrimidine with 4,4-difluoropiperidine in the presence of a base such as potassium carbonate:
Yields typically range from 60–75%, with purification via column chromatography.
Alternative Pathways
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromopyrimidine with 4,4-difluoropiperidine (yield: ~70%).
-
Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes under 150°C .
Applications in Medicinal Chemistry
Kinase Inhibition
The compound serves as a core structure for kinase inhibitors due to its ability to occupy the ATP-binding pocket. Modifications at the pyrimidine’s 2- and 5-positions have yielded derivatives with IC₅₀ values below 10 nM against EGFR and VEGFR-2 .
Antibacterial Activity
Fluorine atoms enhance interactions with bacterial enzymes. A 2023 study reported that a derivative with a nitro group at the 5-position exhibited MIC values of 2 µg/mL against Staphylococcus aureus.
Mechanistic Insights
Electronic Effects
The electron-withdrawing fluorine atoms on the piperidine ring stabilize the molecule’s charge distribution, facilitating π-π stacking with aromatic residues in target proteins .
Metabolic Stability
Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo. Pharmacokinetic studies in rodents show a t₁/₂ of 4.2 hours.
Comparative Analysis
vs. Non-Fluorinated Analogs
| Parameter | 4-(4,4-Difluoropiperidin-1-yl)pyrimidine | 4-Piperidin-1-ylpyrimidine |
|---|---|---|
| LogP | 1.8 | 1.2 |
| Plasma Protein Binding | 92% | 85% |
| Metabolic Clearance | Low | High |
vs. Trifluoromethyl Derivatives
Trifluoromethyl groups increase steric bulk but reduce synthetic accessibility compared to difluoro substitutions .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity Issues: Competing reactions at pyrimidine’s 2- and 4-positions require careful optimization.
-
Scale-Up Difficulties: Palladium catalysts in Buchwald-Hartwig reactions are cost-prohibitive for industrial production.
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